molecular formula C18H37N5O14S-2 B13411774 Bekanamycinsulfate salt

Bekanamycinsulfate salt

Cat. No.: B13411774
M. Wt: 579.6 g/mol
InChI Key: YGTPKDKJVZOVCO-KELBJJLKSA-L
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Description

Bekanamycin (B1673282) Sulfate (B86663) within the Aminoglycoside Class of Antibiotics

Aminoglycosides are a class of antibiotics derived from actinomycetes, a group of soil bacteria. ebsco.comnih.gov The first aminoglycoside, streptomycin, was discovered in 1943 and was a landmark in the treatment of tuberculosis. ebsco.comasm.orgcreative-diagnostics.com Bekanamycin, also known as Kanamycin (B1662678) B, is a component of the kanamycin complex, which was isolated from the bacterium Streptomyces kanamyceticus in 1957 by Hamao Umezawa. toku-e.commedchemexpress.comnih.gov

The defining characteristic of aminoglycosides is their ability to bind to the bacterial 30S ribosomal subunit. patsnap.comsigmaaldrich.com This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, resulting in the production of nonfunctional or faulty proteins. patsnap.compatsnap.comsigmaaldrich.com This ultimately disrupts essential cellular processes and leads to bacterial cell death, making aminoglycosides bactericidal agents. patsnap.compatsnap.com Bekanamycin sulfate shares this mechanism of action, targeting the 70S ribosomal subunit, inhibiting translocation, and causing miscoding. sigmaaldrich.comsigmaaldrich.com Its spectrum of activity includes both gram-negative and gram-positive bacteria, as well as mycoplasma. sigmaaldrich.comsigmaaldrich.com

Table 1: Key Properties of Bekanamycin Sulfate

Property Value
Chemical Formula C18H39N5O14S nih.govmedkoo.com
Molecular Weight 581.6 g/mol nih.gov
Synonyms Kanamycin B sulfate, Kanendomycin, Stereocidin nih.govmedkoo.comthomassci.com
Source Organism Streptomyces kanamyceticus toku-e.commedchemexpress.comnih.gov
Mechanism of Action Inhibition of protein synthesis via binding to the 30S ribosomal subunit patsnap.comsigmaaldrich.com

Historical Context of Bekanamycin Sulfate Discovery and Research Milestones

The discovery of aminoglycosides in the 1940s marked a significant advancement in the fight against bacterial infections. asm.org Following the discovery of streptomycin, several other aminoglycosides were isolated and developed, including kanamycin in 1957. nih.govcreative-diagnostics.com Bekanamycin (Kanamycin B) was identified as a minor component of the kanamycin complex. toku-e.commedchemexpress.com

Research into aminoglycosides flourished from the 1960s to the 1970s. creative-diagnostics.com The development of semisynthetic aminoglycosides aimed to overcome emerging resistance mechanisms. asm.org While the introduction of other antibiotic classes like cephalosporins and fluoroquinolones led to a decline in the use of aminoglycosides, the rise of multidrug-resistant pathogens has sparked renewed interest in this class. asm.org

Key research milestones for the aminoglycoside class, and by extension bekanamycin, include the understanding of their mechanism of action at the ribosomal level and the development of new derivatives to combat resistance. The ongoing challenge of antibiotic resistance continues to drive research into established antibiotics like bekanamycin sulfate, exploring their potential in combination therapies and against resistant strains. patsnap.comasm.org

Table 2: Timeline of Key Aminoglycoside Discoveries

Year Antibiotic Source Organism/Origin
1943 Streptomycin Streptomyces griseus nih.govasm.orgcreative-diagnostics.com
1949 Neomycin Streptomyces fradiae nih.gov
1957 Kanamycin Streptomyces kanamyceticus nih.govcreative-diagnostics.com
1963 Gentamicin (B1671437) Micromonospora purpurea nih.govcreative-diagnostics.com
1967 Tobramycin Streptomyces tenebrarius nih.gov
1972 Amikacin (B45834) Derived from kanamycin nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H37N5O14S-2

Molecular Weight

579.6 g/mol

IUPAC Name

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfate

InChI

InChI=1S/C18H37N5O10.H2O4S/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18;1-5(2,3)4/h4-18,24-29H,1-3,19-23H2;(H2,1,2,3,4)/p-2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+;/m0./s1

InChI Key

YGTPKDKJVZOVCO-KELBJJLKSA-L

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-]

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Molecular Mechanisms of Action of Bekanamycin Sulfate

Ribosomal Binding and Interaction with Bacterial Ribosomes

The primary cellular target of bekanamycin (B1673282) is the bacterial ribosome, the molecular machine responsible for translating messenger RNA (mRNA) into protein.

Targeting the 30S Ribosomal Subunit

Bekanamycin, like other aminoglycoside antibiotics, specifically binds to the 30S ribosomal subunit of bacterial ribosomes. patsnap.compatsnap.comnih.govqeios.com This interaction is a critical determinant of its antibacterial activity. The binding site is located within the 16S ribosomal RNA (rRNA) component of the 30S subunit, particularly at the A-site, which is crucial for decoding the mRNA sequence. nih.govqeios.comresearchgate.net Research indicates that bekanamycin lodges itself between the 16S rRNA and the S12 protein within this subunit. nih.govqeios.com This binding is irreversible and induces conformational changes in the ribosome. patsnap.comnih.govqeios.com

Bekanamycin Binding Site Characteristics
Primary Target
Specific Location
Interacting Components
Nature of Binding

Interference with Ribosomal Initiation Complex Formation

The initiation of protein synthesis requires the assembly of the 30S and 50S ribosomal subunits into a functional 70S ribosome on the mRNA template. Bekanamycin's binding to the 30S subunit interferes with the formation of this essential initiation complex. patsnap.comnih.govqeios.compatsnap.com This interference can prevent the proper association of the ribosomal subunits and the accurate positioning of the initiator tRNA, thereby halting protein synthesis before it can even begin. patsnap.compatsnap.com

Disruption of Bacterial Protein Synthesis

Bekanamycin's interaction with the ribosome leads to profound disruptions in the elongation phase of protein synthesis, compromising both the accuracy and efficiency of the process.

mRNA Misreading and Aberrant Protein Production

A key mechanism of bekanamycin's action is the induction of mRNA misreading. patsnap.compatsnap.comnih.govqeios.compatsnap.com By altering the conformation of the A-site, bekanamycin reduces the fidelity of the decoding process. patsnap.compatsnap.com This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or aberrant proteins. patsnap.compatsnap.compatsnap.com The accumulation of these faulty proteins disrupts essential cellular functions. patsnap.com

Inhibition of Ribosomal Translocation

Translocation is the stepwise movement of the ribosome along the mRNA, a process necessary for reading consecutive codons. Bekanamycin inhibits this crucial step. patsnap.compatsnap.comsigmaaldrich.comnih.gov By binding to the 70S ribosomal subunit, it obstructs the movement of the ribosome, leading to a halt in the elongation of the polypeptide chain. patsnap.comsigmaaldrich.comsigmaaldrich.com This inhibition of translocation results in the premature termination of protein synthesis. scribd.com

Effects of Bekanamycin on Protein Synthesis
Process Affected
mRNA Reading
Protein Elongation
Ribosomal Translocation

Bactericidal Effects at the Subcellular Level

The combined effects of inhibiting initiation, causing mRNA misreading, and blocking translocation lead to the potent bactericidal activity of bekanamycin. patsnap.compatsnap.comnih.govqeios.compatsnap.com Unlike bacteriostatic agents that only inhibit growth, bekanamycin actively kills bacteria. patsnap.com The accumulation of aberrant proteins can disrupt the integrity of the bacterial cell membrane, leading to the leakage of vital cellular components and ultimately causing cell death. patsnap.comscribd.com This multifaceted disruption of protein synthesis ensures the effective elimination of susceptible bacteria. patsnap.compatsnap.compatsnap.com

Antimicrobial Spectrum and Preclinical Efficacy of Bekanamycin Sulfate

Activity Against Gram-Negative Bacterial Pathogens

Bekanamycin (B1673282) sulfate (B86663) has demonstrated a significant spectrum of activity, particularly against aerobic Gram-negative bacteria. nih.gov This class of pathogens is a primary target for aminoglycoside antibiotics. Research has consistently shown its potency against clinically relevant species, making it a compound of interest in preclinical studies. harvard.edu

The in vitro efficacy of bekanamycin has been specifically evaluated against several key Gram-negative pathogens.

Pseudomonas aeruginosa : The activity of bekanamycin against P. aeruginosa has been documented, although its potency can be variable. A comprehensive study involving 200 clinical isolates of P. aeruginosa determined the minimum inhibitory concentrations (MICs) for bekanamycin (referred to as kanendomycin) and other aminoglycosides. The findings showed that while active, bekanamycin was less potent against this organism compared to several other agents in the same class. asm.org

Table 1: In Vitro Activity of Bekanamycin (Kanendomycin) Against Pseudomonas aeruginosa (N=200 strains)
MIC (µg/ml)Number of Strains InhibitedCumulative Percentage of Strains Inhibited
≤10 178.5%
20 3224.5%
40 4748.0%
80 5977.5%
>80 45100%

Data sourced from Paradelis et al., 1978. asm.org

Escherichia coli : Bekanamycin is active against strains of E. coli. One research source indicates a broad minimum inhibitory concentration (MIC) range of 0.78-25 µg/ml against a collection of pathogens including E. coli. nih.gov Studies focusing on the broader kanamycin (B1662678) family have established MICs for Kanamycin A against E. coli to be generally below 8 mg/L. harvard.edu Another study determined the MIC for kanamycin against a specific E. coli strain to be between 6–30 µg/mL. researchgate.net

Klebsiella species : Bekanamycin sulfate is also recognized for its activity against Klebsiella species. nih.gov While specific MIC data for bekanamycin against Klebsiella pneumoniae is limited in the reviewed literature, studies on the closely related Kanamycin A show that resistance can be a significant issue. In one analysis of clinical K. pneumoniae isolates with high-level aminoglycoside resistance, the MIC for kanamycin was found to be >1024 mg/L in the vast majority of these resistant strains. researchgate.net

Activity Against Gram-Positive Bacteria and Other Microorganisms

While primarily used for Gram-negative infections, bekanamycin sulfate also exhibits activity against certain Gram-positive bacteria and other types of microorganisms. harvard.edu Its efficacy against Gram-positive pathogens is generally considered less potent than that of antibiotics specifically developed for this bacterial class. nih.gov

Research has confirmed bekanamycin's in vitro activity against Staphylococcus aureus, with one study reporting an MIC range of 0.78-25 µg/ml for this organism. nih.gov The broader class of aminoglycosides, including kanamycin, is also known to be effective against mycobacteria, such as Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov

Comparative Antimicrobial Potency in Research Settings

Comparative studies are essential for contextualizing the preclinical efficacy of an antibiotic. In a significant in vitro study, the potency of bekanamycin (as kanendomycin) was compared with five other aminoglycoside antibiotics against 200 strains of P. aeruginosa. The results established a clear hierarchy of potency. Dibekacin (B1670413) was identified as the most active agent, followed by amikacin (B45834), sisomicin, and gentamicin (B1671437). Bekanamycin (kanendomycin) was found to be more potent than kanamycin but less potent than the other tested aminoglycosides. asm.orgnih.govasm.orgnih.gov

Another study comparing amikacin, gentamicin, and kanamycin against 393 clinical isolates also concluded that kanamycin was the least active agent against P. aeruginosa, with 89% of strains demonstrating resistance.

Table 2: Comparative Potency of Aminoglycosides Against Pseudomonas aeruginosa
AntibioticOrder of Diminishing Potency
Dibekacin 1 (Most Potent)
Amikacin 2
Sisomicin 3
Gentamicin 4
Bekanamycin (Kanendomycin) 5
Kanamycin 6 (Least Potent)

Data sourced from Paradelis et al., 1978. asm.orgnih.gov

This research underscores that while bekanamycin sulfate possesses a valuable antimicrobial spectrum, its relative potency, particularly against challenging pathogens like P. aeruginosa, is a critical consideration in preclinical assessments when compared to other members of the aminoglycoside class. nih.gov

Chemical Synthesis and Structure Activity Relationships Through Modification of Bekanamycin Sulfate

Synthetic and Semisynthetic Strategies for Bekanamycin (B1673282) Sulfate (B86663) Derivatives

The chemical modification of bekanamycin sulfate, also known as kanamycin (B1662678) B, has been a key strategy in the development of new aminoglycoside antibiotics. A primary focus of these modifications has been the 6''-hydroxyl group, due to its accessibility and potential for selective transformation. Various synthetic approaches have been employed to introduce different functional groups at this position, including dithiol, azide, and thioether moieties.

One common strategy involves the chemical modification of the 6"-position by substituting the hydroxyl group with various atoms or chemical groups. This has been done to explore the influence of modifying the hydrophobic/hydrophilic balance at this specific site of the aminoglycoside. For instance, derivatives have been synthesized with halogen atoms, amino, amido, thioalkyl, or alkoxy groups, often with increasingly bulkier chains to study structure-activity relationships.

Furthermore, the development of semisynthetic derivatives like dibekacin (B1670413) (3',4'-dideoxykanamycin B) was a rational approach based on the understanding of enzymatic resistance mechanisms, specifically 3'-O-phosphorylation of kanamycin. Another significant advancement is arbekacin (B1665167), a derivative of dibekacin, which was developed to be effective against methicillin-resistant Staphylococcus aureus (MRSA). The introduction of an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the 1-amino group in kanamycin B derivatives has been shown to block the access of various aminoglycoside-modifying enzymes.

Systematic Structural Modifications and Their Impact on Antimicrobial Activity

Systematic structural modifications of bekanamycin sulfate have provided valuable insights into the structure-activity relationships (SAR) of this class of antibiotics. These studies have been crucial in designing new derivatives with enhanced potency and the ability to combat resistant bacterial strains.

The 6''-hydroxyl group of bekanamycin has been a frequent target for chemical modification. Studies have shown that introducing small substituents at this position can lead to derivatives with acceptable antibacterial activity. For example, derivatives with chloro, bromo, azido, amino, methylcarbamido, acetamido, methylthio, methylsulfinyl, O-methyl, O-ethyl, and O-isopropyl groups at the 6''-position have demonstrated noteworthy antimicrobial efficacy. nih.gov

In addition to the 6''-position, other sites on the bekanamycin molecule have been modified. For instance, the attachment of C12 and C14 aliphatic chains at the 6''-position through a thioether linkage has resulted in compounds with good antibacterial and antifungal activity. These derivatives were also found to be poorer substrates for several aminoglycoside-modifying enzymes.

Research into the modification of the 6"-position of bekanamycin has revealed a negative correlation between the size of the substituent and its antibacterial activity against sensitive Gram-positive and Gram-negative organisms. nih.gov This suggests that steric hindrance at this position plays a critical role in the drug's interaction with its ribosomal target.

Derivatives with smaller substituents at the 6"-position generally retain better activity, while bulkier groups tend to decrease efficacy. This is likely due to the larger groups interfering with the binding of the aminoglycoside to the bacterial ribosome, which is essential for its mechanism of action. The introduction of an (S)-4-amino-2-hydroxybutyryl (AHB) side chain at the 1-N-acyl position, as seen in arbekacin, has been shown to provide a steric hindrance effect that protects the molecule from inactivation by certain aminoglycoside-modifying enzymes.

Antibacterial Activity of 6"-Modified Bekanamycin Derivatives
6"-SubstituentGeometric Mean of Minimum Inhibitory Concentrations (MIC) for Gram-negative strains (mg/L)
-OH (Bekanamycin)0.5
-Cl≤ 2.5
-Br≤ 2.5
-N3≤ 2.5
-NH2≤ 2.5
-NHCONHCH3≤ 2.5
-NHCOCH3≤ 2.5
-SCH3≤ 2.5
-SOCH3≤ 2.5
-OCH3≤ 2.5
-OCH2CH3≤ 2.5
-OCH(CH3)2≤ 2.5

Design and Synthesis of Derivatives to Circumvent Resistance Mechanisms

A primary driver for the chemical modification of bekanamycin sulfate is the need to overcome bacterial resistance, which is often mediated by aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate the antibiotic through mechanisms such as acetylation, phosphorylation, and nucleotidylation.

The design of new bekanamycin derivatives often involves targeted modifications to block the sites of action of AMEs. For example, the development of dibekacin, the 3',4'-dideoxy derivative of bekanamycin, was a direct response to the prevalent mechanism of resistance involving 3'-O-phosphorylation. By removing the 3'-hydroxyl group, the site of action for the phosphotransferase enzyme is eliminated.

Similarly, the synthesis of arbekacin, which has an (S)-4-amino-2-hydroxybutyryl group at the 1-amino position of dibekacin, was designed to sterically hinder the approach of AMEs. This modification has proven effective against strains producing enzymes like AAC(6')/APH(2''). Research has also explored the synthesis of 4'-modified kanamycin B derivatives to reduce the activity of AMEs while maintaining the antibiotic's ability to bind to its ribosomal RNA target. These compounds have shown activity against resistant bacteria expressing enzymes such as ANT(2''), APH(3')-IIb, and the bifunctional AAC(6')-Ie/APH(2'')-Ia.

Thermodynamic and Protonation Studies of Aminoglycoside Analogs

The binding of aminoglycosides to their target sites is influenced by their protonation state, as these molecules are polycationic at physiological pH. Understanding the thermodynamics and protonation behavior of bekanamycin and its analogs is crucial for comprehending their mechanism of action and for the design of new derivatives.

While specific thermodynamic studies on bekanamycin sulfate are limited, research on the closely related kanamycin A provides valuable insights. Potentiometric titrations and NMR spectroscopy have been used to determine the pKa values of the individual amino groups and the enthalpy changes associated with their protonation. For kanamycin A, the protonation of all its amino groups is an exothermic process.

A study utilizing multinuclear NMR spectroscopy has successfully determined the individual pKa values for the five amino groups of bekanamycin (kanamycin B). The assignment order of the average ionization constants is N-6′ > N-1 > N-3′′ > N-2′ > N-3. nih.gov This detailed understanding of the protonation state of each amino group at different pH values is essential for elucidating the specific interactions between bekanamycin and its biological targets.

Average pKa Values of Individual Nitrogen Atoms of Bekanamycin
Nitrogen Atom PositionAverage pKa Value
N-18.10
N-36.78
N-2′7.36
N-6′8.97
N-3′′7.65

Molecular Mechanisms of Antimicrobial Resistance to Bekanamycin Sulfate

Enzymatic Inactivation of Bekanamycin (B1673282) Sulfate (B86663)

The most prevalent mechanism of resistance to bekanamycin sulfate involves the enzymatic modification of the antibiotic molecule by a group of enzymes known as aminoglycoside-modifying enzymes (AMEs). nih.govnih.govnih.gov These enzymes catalyze the covalent attachment of chemical moieties to specific hydroxyl or amino groups on the bekanamycin molecule. This modification sterically hinders the binding of the antibiotic to its ribosomal target, rendering it ineffective. researchgate.netwikipedia.org AMEs are typically encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their dissemination among bacterial populations. researchgate.netmdpi.com There are three main classes of AMEs that contribute to bekanamycin sulfate resistance. nih.govnih.gov

Aminoglycoside N-acetyltransferases (AACs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amino group on the aminoglycoside structure. nih.govnih.gov This acetylation neutralizes the positive charge of the amino group, which is crucial for the electrostatic interaction between the antibiotic and the negatively charged phosphate (B84403) backbone of ribosomal RNA (rRNA). wikipedia.org Several AACs have been identified that can inactivate bekanamycin (kanamycin B). For instance, AAC(6') enzymes acetylate the 6'-amino group, a common mechanism of resistance in many Gram-negative bacteria. wikipedia.orgnih.gov The AAC(6')-Ib enzyme, in particular, is a widespread determinant of resistance to amikacin (B45834) and other aminoglycosides. nih.gov In mycobacteria, AACs may contribute to low-level resistance to aminoglycosides. frontiersin.org

Aminoglycoside O-nucleotidyltransferases (ANTs), also known as adenylyltransferases, mediate resistance by catalyzing the transfer of a nucleotide monophosphate, typically from ATP, to a hydroxyl group on the bekanamycin molecule. nih.govfrontiersin.org This addition of a bulky and negatively charged group physically obstructs the binding of the antibiotic to the ribosome. frontiersin.org The ANT(2") family of enzymes, for example, can modify and inactivate a range of aminoglycosides including gentamicin (B1671437), tobramycin, and kanamycin (B1662678) by adenylating the 2"-hydroxyl group. mdpi.comnih.gov Another clinically significant enzyme is ANT(4'), which is active against a broad spectrum of aminoglycosides that possess a 4'-hydroxyl group. mdpi.comfrontiersin.org

Aminoglycoside O-phosphotransferases (APHs), or aminoglycoside kinases, are a major cause of clinical resistance to aminoglycosides. frontiersin.orgnih.gov These enzymes catalyze the ATP-dependent phosphorylation of specific hydroxyl groups on the antibiotic. nih.gov The introduction of a negatively charged phosphate group disrupts the antibiotic's ability to bind to the 16S rRNA. wikipedia.org One of the most well-characterized APHs is APH(3'), which phosphorylates the 3'-hydroxyl group of various aminoglycosides, including kanamycin. wikipedia.orgnih.gov The resulting product, kanamycin-3'-phosphate, is unable to inhibit protein synthesis. nih.govnih.gov Different classes of APHs exist, each with a specific site of action on the aminoglycoside molecule. nih.gov

Some bacteria have evolved bifunctional enzymes that possess two distinct enzymatic activities, often an AAC and an APH activity, within a single polypeptide chain. A notable example is the AAC(6')/APH(2") enzyme, which can both acetylate the 6'-amino group and phosphorylate the 2"-hydroxyl group of certain aminoglycosides. nih.gov This dual modifying capability confers a broader spectrum of resistance. Such enzymes have been identified as a cause of resistance to amikacin and arbekacin (B1665167) in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Enzyme ClassMechanism of ActionExample Enzyme(s)Target Site on Bekanamycin (Kanamycin B)
Aminoglycoside N-Acetyltransferases (AACs) Acetylation of amino groupsAAC(6')6'-amino group
Aminoglycoside O-Nucleotidyltransferases (ANTs) Adenylylation of hydroxyl groupsANT(2")2"-hydroxyl group
Aminoglycoside O-Phosphotransferases (APHs) Phosphorylation of hydroxyl groupsAPH(3')3'-hydroxyl group
Bifunctional AMEs Combined acetylation and phosphorylationAAC(6')/APH(2")6'-amino and 2"-hydroxyl groups

Ribosomal Target Site Alterations

While enzymatic inactivation is the most common resistance mechanism, alterations in the bacterial ribosome, the direct target of bekanamycin sulfate, can also lead to high levels of resistance. nih.gov These modifications prevent or reduce the binding affinity of the antibiotic to the 30S ribosomal subunit. nih.gov

The primary binding site for bekanamycin is within the A-site of the 16S rRNA, a component of the 30S ribosomal subunit. nbinno.comnih.gov Specific point mutations in the gene encoding 16S rRNA (the rrs gene) can confer resistance to bekanamycin and other aminoglycosides. nih.govmcmaster.ca These mutations alter the conformation of the A-site, thereby diminishing the antibiotic's binding affinity. A frequently observed mutation is the A-to-G substitution at position 1408 (A1408G) in the 16S rRNA. nih.gov This change has been shown to confer resistance to kanamycin in various bacterial species, including Mycobacterium species. nih.govnih.gov Other mutations associated with kanamycin resistance have been identified at positions 1400 and 1401. nih.gov For instance, an A-to-G substitution at position 1400 is a common mutation found in kanamycin-resistant clinical isolates of Mycobacterium tuberculosis. nih.gov These ribosomal mutations often lead to a high level of resistance. frontiersin.org

Mutation Site in 16S rRNANucleotide ChangeConsequence
Position 1408A → GConfers high-level resistance to kanamycin. nih.gov
Position 1400A → GFrequent mutation in kanamycin-resistant M. tuberculosis. nih.gov
Position 1401C → T or C → AFound in kanamycin-resistant clinical isolates. nih.gov

Enzymatic Ribosomal Methylation

One of the most clinically significant mechanisms of high-level resistance to bekanamycin is the enzymatic modification of its target, the bacterial ribosome. nih.gov This is achieved by specific enzymes called ribosomal RNA (rRNA) methyltransferases, which add a methyl group to specific nucleotides within the 16S rRNA component of the 30S ribosomal subunit. frontiersin.org This modification sterically hinders the binding of bekanamycin to its target site in the A-site of the ribosome, rendering the antibiotic ineffective. nih.govnih.gov

The genes encoding these methyltransferases, often designated as rmt genes, are frequently located on mobile genetic elements, facilitating their spread among pathogenic bacteria. Methylation of specific residues in the 16S rRNA can confer broad resistance to various aminoglycosides. frontiersin.org For instance, methylation at the A1408 residue is a common mechanism providing resistance to kanamycin. frontiersin.org While some intrinsic rRNA methylations are essential for ribosome function, the acquisition of resistance-conferring methyltransferases provides bacteria a significant survival advantage under antibiotic pressure. researchgate.netnih.gov

Table 1: Selected 16S rRNA Methyltransferases Conferring Aminoglycoside Resistance

Methyltransferase Family Gene Example Target Nucleotide Effect on Bekanamycin (Kanamycin)
N7-G1405 MTase rmtB G1405 High-level resistance
N1-A1408 MTase npmA A1408 High-level resistance

Reduced Permeability and Efflux Mechanisms

The bacterial cell envelope serves as a natural barrier to antibiotics. nih.gov In Gram-negative bacteria, the outer membrane, with its lipopolysaccharide (LPS) layer, is particularly effective at restricting the entry of hydrophilic molecules like bekanamycin. nih.govfrontiersin.org Resistance can arise from modifications to this outer membrane that decrease its permeability. nih.govnih.gov

Key modifications include:

Changes in Porin Channels: Bekanamycin and other aminoglycosides typically cross the outer membrane through water-filled protein channels called porins. A reduction in the number of these porins or mutations that alter their channel size or selectivity can significantly limit drug uptake. nih.govnih.gov

LPS Alterations: Modifications to the lipid A component of LPS can alter the charge of the outer membrane surface, leading to electrostatic repulsion of positively charged aminoglycoside molecules and thus reduced uptake.

In Gram-positive bacteria, which lack an outer membrane, modifications to the peptidoglycan and teichoic acids in the cell wall can also contribute to reduced permeability and resistance. frontiersin.orgnih.gov For example, the D-alanylation of teichoic acids reduces the net negative charge of the cell envelope, decreasing its affinity for positively charged aminoglycosides. frontiersin.org

Once bekanamycin penetrates the cell envelope, bacteria can still avoid its lethal effects by actively expelling it using membrane-embedded transport proteins known as efflux pumps. nih.govresearchgate.net These pumps utilize cellular energy, often from the proton motive force, to recognize and transport a wide range of substrates, including various classes of antibiotics, out of the cell. nih.govbohrium.com Overexpression of these pumps is a common mechanism of multidrug resistance (MDR) in clinical isolates. frontiersin.org

Several superfamilies of efflux pumps are involved in antibiotic resistance:

Resistance-Nodulation-Cell Division (RND) Superfamily: This is a major family of pumps in Gram-negative bacteria, forming tripartite systems that span the inner membrane, periplasm, and outer membrane. nih.gov The AcrAB-TolC system in Escherichia coli and the Mex-Opr systems in Pseudomonas aeruginosa are well-characterized RND pumps capable of exporting aminoglycosides. nih.gov

Major Facilitator Superfamily (MFS): MFS pumps are found in both Gram-positive and Gram-negative bacteria and are another significant contributor to antibiotic efflux. nih.gov

ATP-Binding Cassette (ABC) Superfamily: These pumps use the energy from ATP hydrolysis to transport substrates across the cell membrane. nih.gov

The genes encoding these pumps can be located on the chromosome or on mobile genetic elements, and their expression is often tightly regulated, increasing in response to the presence of an antibiotic. researchgate.netbohrium.com

Table 2: Examples of Efflux Pump Systems Involved in Aminoglycoside Resistance

Pump System Pump Family Organism Example Substrates Include
AcrAB-TolC RND Escherichia coli Aminoglycosides, fluoroquinolones, tetracycline (B611298) nih.gov
MexXY-OprM RND Pseudomonas aeruginosa Aminoglycosides, tetracycline, erythromycin

Horizontal and Vertical Gene Transfer of Resistance Determinants

The rapid dissemination of resistance to bekanamycin and other antibiotics throughout bacterial populations is largely driven by the transfer of resistance genes. nih.gov This occurs through two primary mechanisms: vertical gene transfer and horizontal gene transfer.

Vertical Gene Transfer (VGT): This is the inheritance of genetic material from a parent cell to its offspring during cell division. nih.gov If a bacterium acquires a resistance gene through mutation or horizontal transfer, it will pass this trait down to subsequent generations, leading to the proliferation of a resistant lineage. nih.gov

Horizontal Gene Transfer (HGT): HGT is the movement of genetic material between different bacteria, even those of different species. lakeforest.edubioguardlabs.com This process allows for the rapid acquisition of resistance traits and is a primary driver of the evolution of multidrug-resistant pathogens. nih.gov The main mechanisms of HGT are:

Conjugation: The transfer of genetic material, typically plasmids, from a donor to a recipient bacterium through direct cell-to-cell contact. bioguardlabs.com This is considered the most common method for spreading resistance genes. bioguardlabs.com

Transformation: The uptake and incorporation of free DNA from the environment, often released by lysed bacteria. lakeforest.edu

Transduction: The transfer of bacterial DNA from one bacterium to another via a bacteriophage (a virus that infects bacteria). nih.gov

Resistance genes for enzymatic modification (e.g., rmt genes) and efflux pumps are frequently located on mobile genetic elements (MGEs) such as plasmids and transposons. mdpi.com These MGEs act as vehicles, facilitating the transfer of single or multiple resistance determinants in a single HGT event, contributing to the emergence of multidrug-resistant strains. nih.govmdpi.com

Advanced Analytical Methodologies for Bekanamycin Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, providing powerful tools for separating and quantifying Bekanamycin (B1673282) and its related substances.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aminoglycosides like Bekanamycin. However, because these compounds lack a strong native chromophore, direct ultraviolet-visible (UV-Vis) detection is challenging. To overcome this, several strategies have been developed.

One common approach is pre- or post-column derivatization , where a chromophoric or fluorophoric tag is attached to the analyte. For instance, Kanamycin (B1662678) sulfate (B86663) has been derivatized with phenylisocyanate (PIC), allowing for UV detection at 240 nm. researchgate.net Another strategy involves ion-pair chromatography with borate (B1201080) complexation . The addition of borate to the mobile phase allows for the direct detection of aminoglycosides at the lower end of the UV spectrum, typically around 205 nm, by forming a complex that can be detected. harvard.edursc.org

Evaporative Light Scattering Detection (ELSD) offers a valuable alternative as it is a universal detection method that does not require the analyte to have a chromophore. researchgate.net ELSD is suitable for non-volatile compounds like Bekanamycin and is often used in ion-pair chromatography to achieve good separation. researchgate.net

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity, making it a powerful tool for both quantification and structural identification of Bekanamycin and its impurities. nih.gov Techniques like Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) have been used to confirm the molecular mass of derivatized Kanamycin, verifying the structure of the analyte. researchgate.netsigmaaldrich.com

Table 1: Examples of HPLC Methodologies for Kanamycin/Bekanamycin Analysis
Analytical GoalColumnMobile PhaseDerivatization/DetectionReference
QuantificationAlkylamide-bonded (Suplex pKb-100)40% Acetonitrile in waterPre-column with Phenylisocyanate (PIC); UV at 240 nm researchgate.net
QuantificationPhenomenex C180.1 M Disodium tetraborate (B1243019) (pH 9.0) and water (25:75, v/v) with 0.5 g/L sodium octanesulfonateDirect UV at 205 nm (Borate Complexation) rsc.org
Multi-residue quantitationHypersil BDS C18Ion-pair chromatographyEvaporative Light Scattering Detection (ELSD) researchgate.net
IdentificationNot specifiedNot specifiedElectrospray Ionization Mass Spectrometry (ESI-MS) sigmaaldrich.com

Gas Chromatography (GC) is less common for aminoglycoside analysis due to their high polarity and low volatility. To make Bekanamycin amenable to GC analysis, a crucial derivatization step is required to convert the polar hydroxyl and amino groups into more volatile derivatives. A two-step procedure involving trimethylsilylation of the hydroxyl groups followed by acylation of the amino groups with reagents like heptafluorobutyrylimidazole has been successfully employed for the analysis of Kanamycin by GC-Mass Spectrometry (GC-MS). japsonline.com This approach, while complex, allows for the separation and identification of different aminoglycoside components. japsonline.com

Ion Chromatography (IC) with suppressed conductivity detection is a highly effective method for determining the sulfate counter-ion and other anionic impurities in Bekanamycin sulfate drug substances. unair.ac.id This technique is critical for confirming the correct stoichiometry between the aminoglycoside freebase and the sulfate salt, as well as for quantifying ionic impurities that may originate from the manufacturing process. unair.ac.idunair.ac.id

Research has demonstrated the use of hydroxide-selective anion-exchange columns, such as the IonPac AS18 and IonPac AS11-HC, for this purpose. unair.ac.id These methods can accurately quantify the sulfate content and detect trace levels of other anions like chloride and phosphate (B84403). unair.ac.idunair.ac.id For Bekanamycin (Kanamycin B), the freebase-to-sulfate ratio was determined to be 1:2 using this technique. unair.ac.id

Table 2: Ion Chromatography Findings for Aminoglycoside Sulfate Analysis
AnalyteIC ColumnFindingReference
Sulfate Counter-ionIonPac AS18Determined sulfate percentages in various aminoglycosides ranging from 13.7–30.2% unair.ac.id
Anionic Impurities (Chloride, Phosphate)IonPac AS18 / AS11-HCTotal anionic impurities were found to be <0.4% in the tested samples unair.ac.id
Stoichiometry (Bekanamycin)Not specifiedDetermined the aminoglycoside freebase-to-sulfate ratio to be 1:2 unair.ac.id

Electrophoretic Methods for Purity and Identity Assessment

Capillary electrophoresis offers high-resolution separation capabilities, making it a valuable tool for assessing the purity and identity of Bekanamycin sulfate.

Capillary Zone Electrophoresis (CZE) separates analytes based on their charge-to-mass ratio in a capillary filled with a buffer solution. usp.org Like HPLC, the direct UV detection of Bekanamycin is hindered by its lack of a chromophore. researchgate.net

Pre-capillary derivatization is a common strategy to address this. A study successfully used 1,2-phthalic dicarboxaldehyde and mercaptoacetic acid as derivatization reagents, allowing for the separation of Kanamycin from eight related substances and several unknown impurities with UV detection. nih.gov This approach proved sensitive enough for quantitative analysis, with a limit of quantitation of 0.14% (m/m) for related substances. nih.gov

Alternatively, direct UV detection can be achieved without derivatization through borate complexation , similar to the HPLC technique. nih.gov This method has been used to separate and identify twelve different aminoglycosides, including Bekanamycin, demonstrating the capability of CE for identity assessment. nih.gov For more specialized applications, CE can be coupled with tandem mass spectrometry (CE-MS/MS) to provide detailed structural information and measure physicochemical properties, such as the pKa values of the amino groups. harvard.edunih.gov

Table 3: Capillary Electrophoresis Methods for Kanamycin/Bekanamycin
CE MethodDetection StrategyKey ParametersApplicationReference
CZEPre-capillary derivatization with 1,2-phthalic dicarboxaldehydeBuffer: 30 mM borax (B76245) (pH 10.0) with 16.0% (v/v) methanolPurity analysis, separation of related substances nih.gov
CZEDirect UV detection via borate complexationBuffer: 160 mM sodium tetraborate decahydrateIdentification and quantification nih.gov
CZEIndirect UV detectionBackground electrolyte with an added UV-absorbing compoundDetermination of aminoglycosides in pharmaceuticals nih.gov

Spectroscopic and Immunochemical Detection Platforms

Beyond standard chromatography and electrophoresis, other detection platforms offer alternative or complementary analytical information.

Spectroscopic methods often rely on creating a colored product that can be measured. Colorimetric assays have been developed for Kanamycin based on the formation of ion-pair complexes with reagents like picric acid or 2,4-dinitrophenol. japsonline.com More advanced methods utilize the unique properties of nanoparticles; for example, a colorimetric method using unmodified gold nanoparticles has been developed for the detection of Kanamycin sulfate. rsc.org Another approach is based on the enhanced fluorescence of quantum dots in the presence of Kanamycin. rsc.org

TLC-Bioautography is a technique that combines thin-layer chromatography (TLC) separation with a biological detection method. After the components are separated on a TLC plate, the plate is put in contact with a solid culture medium inoculated with a susceptible bacterium (e.g., Escherichia coli). researchgate.netunair.ac.id Zones of inhibition appear where the antibiotic has diffused into the agar, providing a method for detection and semi-quantitative analysis based on biological activity. unair.ac.idnih.gov This method is particularly useful for identifying the active components in a mixture and has been validated for the identification of Kanamycin sulfate in pharmaceutical preparations. researchgate.netunair.ac.id

Spectrophotometric Assays

Spectrophotometry offers a simple, cost-effective, and accessible approach for the determination of bekanamycin sulfate. These methods are typically based on the formation of a colored product resulting from a chemical reaction with the analyte. The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the concentration of the drug.

Two notable spectrophotometric methods have been developed for the determination of kanamycin sulfate. researchgate.netjapsonline.com

Binary Complex Formation: This method involves the reaction of bekanamycin sulfate with the dye eosin (B541160) in a citric phosphate buffer at pH 3.5. researchgate.net The formation of a binary complex results in a product that can be measured at 548 nm. researchgate.net

Chromogen Formation with Vanillin (B372448): In this approach, bekanamycin sulfate reacts with vanillin in a borate buffer with a pH of 12. researchgate.net This reaction produces a colored chromogen that exhibits maximum absorbance at 404 nm. researchgate.net

These methods require optimization of various experimental parameters, including reagent concentration, pH, and reaction time, to ensure the stability and maximum color development of the resulting product. researchgate.net Another enzymatic assay has been developed that uses a purified kanamycin acetyltransferase. This enzyme acetylates aminoglycoside antibiotics like bekanamycin, producing coenzyme A, which then reacts with a sulfhydryl reagent to create a chromophore measurable in the visible spectrum. nih.gov

Table 1: Comparison of Spectrophotometric Methods for Kanamycin Sulfate

MethodReagentBufferpHWavelength (nm)
Binary Complex FormationEosinCitric Phosphate3.5548
Chromogen FormationVanillinBorate12404

Immunoassays (e.g., ELISA)

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the sensitive and specific quantification of bekanamycin sulfate. krishgen.comcreative-diagnostics.com These assays leverage the specific binding between an antibody and the target antigen (bekanamycin). The competitive ELISA format is commonly employed for this purpose. arp1.comlabinsights.nl

In a typical competitive ELISA for bekanamycin, the microtiter wells are pre-coated with a bekanamycin-protein conjugate. labinsights.nl The sample containing bekanamycin is added to the wells along with a specific antibody. The free bekanamycin in the sample competes with the coated bekanamycin for binding to the limited amount of antibody. arp1.com After an incubation period, an enzyme-conjugated secondary antibody is added, followed by a chromogenic substrate. The resulting color intensity is inversely proportional to the concentration of bekanamycin in the sample. labinsights.nl A darker color indicates a lower concentration of the analyte.

ELISA kits are commercially available and offer a rapid, high-throughput method for detecting bekanamycin residues in various biological matrices, including cell culture supernatants and pharmaceutical preparations. krishgen.comcreative-diagnostics.com These kits are valued for their high sensitivity and reproducibility. krishgen.com

Table 2: Performance Characteristics of a Commercial Kanamycin ELISA Kit

ParameterValueReference
Assay TypeIndirect Competitive ELISA arp1.comlabinsights.nl
Detection Range0.5 - 40.5 ng/mL arp1.comlabinsights.nl
Sensitivity0.35 - 0.5 ng/mL arp1.comlabinsights.nl
Sample TypesCell Culture Supernatant, Biological Preparations arp1.com

Biosensor Development for Rapid Detection and Monitoring

Biosensors represent a rapidly advancing field for the detection of antibiotics like bekanamycin sulfate. They combine a biological recognition element with a physicochemical transducer to generate a measurable signal in response to the target analyte. These devices offer advantages such as real-time analysis, high sensitivity, and portability. nih.govmdpi.com

Aptasensor and Acoustic Sensor Systems

Aptasensors: These biosensors utilize aptamers as the recognition element. nih.gov Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind to target molecules with high affinity and specificity. nih.gov An aptasensor for kanamycin has been developed based on a gold interdigitated electrode. nih.gov This system employs a microfluidic alternating current electrothermal (ACET) effect for the rapid enrichment of kanamycin molecules near the sensor surface. nih.gov The binding of kanamycin to the immobilized aptamers induces a change in capacitance, which is measured as the analytical signal. This technology allows for extremely low detection limits and can be applied to complex matrices like milk. nih.gov

Acoustic Sensors: Acoustic biosensors utilize high-frequency sound waves to detect mass changes on a sensor surface. nih.govmdpi.com A microbial test system using a piezoelectric resonator with a lateral electric field has been developed for the detection of kanamycin in liquids. bohrium.com This system uses Escherichia coli cells, which are sensitive to kanamycin, as the sensory element. bohrium.com When a sample containing kanamycin is introduced, the interaction with the bacterial cells causes a change in the electrical impedance of the resonator, which serves as the analytical signal for detection. bohrium.com This method allows for the real-time determination of kanamycin concentrations without the need for labels. bohrium.com

Table 3: Characteristics of Advanced Biosensors for Kanamycin Detection

Biosensor TypeRecognition ElementTransduction MethodLimit of Detection (LOD)Analysis TimeReference
AptasensorDNA AptamerCapacitive16.56 aM60 seconds nih.gov
Acoustic SensorE. coli cellsPiezoelectric (Impedance)1.0 µg/mL10 minutes bohrium.com

Preclinical in Vitro and Model Organism Research on Bekanamycin Sulfate

Cellular and Subcellular Efficacy Investigations

The foundational assessment of any antibiotic begins at the cellular and subcellular level. For Bekanamycin (B1673282) sulfate (B86663), this involves determining its direct effect on bacteria and the specific mechanisms by which it inhibits their growth or causes cell death.

Bekanamycin, also known as Kanamycin (B1662678) B, exerts its antibacterial effect through a well-established aminoglycoside mechanism of action. It binds to the 30S subunit of the bacterial ribosome, which interferes with protein synthesis in two critical ways: it causes misreading of the mRNA template and obstructs the translocation step of protein elongation. patsnap.com This disruption leads to the production of nonfunctional or toxic proteins, ultimately resulting in bacterial cell death. patsnap.comdrugbank.com This bactericidal action is particularly effective against a broad spectrum of pathogens. patsnap.comnih.gov

The in vitro efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. Studies have determined the MIC of Bekanamycin against various bacterial strains. It is particularly potent against aerobic Gram-negative bacteria, such as Pseudomonas aeruginosa, Escherichia coli, and Klebsiella species. patsnap.com It also demonstrates activity against certain Gram-positive bacteria. patsnap.comsigmaaldrich.com For instance, specific MIC values have been reported for Bacillus subtilis and Staphylococcus epidermidis. ncats.io For context, the related compound Kanamycin A has shown an MIC of 4 µg/mL against E. coli. nih.gov

Model Organism Applications in Drug Discovery and Development

To bridge the gap between cell culture studies and human trials, model organisms are employed to evaluate a drug's effects on a whole, living system. These models allow for the assessment of complex biological interactions, including efficacy and toxicity.

The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for high-throughput screening in drug discovery and toxicology. mdpi.comnih.gov Its advantages include rapid external development, optical transparency of embryos, and high genetic homology with humans, making it ideal for observing organogenesis and the effects of chemical compounds in real-time. nih.govnih.gov For antibiotic research, the zebrafish model is used to assess a range of toxicological endpoints, including developmental toxicity, cardiotoxicity, neurotoxicity, and organ-specific damage like nephrotoxicity (kidney damage) and ototoxicity (inner ear damage). mdpi.comnih.gov

While specific studies on Bekanamycin sulfate using the zebrafish model are not extensively documented in publicly available literature, the model has been effectively used to evaluate the toxicity of other structurally similar aminoglycosides. These studies serve as a strong precedent for how Bekanamycin's safety profile would be assessed. For example, research on gentamicin (B1671437) and amikacin (B45834) in zebrafish embryos has revealed differences in their potential to cause developmental toxicities, kidney damage, and harm to neuromast hair cells, which are analogous to inner ear hair cells in mammals. nih.gov Such studies allow for a comparative analysis of the toxicity profiles of different aminoglycosides at sub-lethal concentrations. nih.gov The standard methodology involves exposing zebrafish embryos at early stages of development to varying concentrations of the antibiotic and monitoring for endpoints such as survival rate, hatching rate, and morphological malformations. plos.orgsemanticscholar.org

Investigation of Drug Transport and Release in Experimental Systems

Understanding how a drug is transported across biological membranes and how it can be released from a delivery system over time is crucial for developing effective formulations. Preclinical research utilizes various experimental systems to study these dynamics.

Investigations into drug transport mechanisms for aminoglycosides have identified specific cellular transporters involved in their uptake. For instance, studies on gentamicin have shown that its accumulation in the kidneys, a known side effect of aminoglycosides, is mediated by the organic cation transporter 2 (OCT2). mdpi.com This indicates a specific pathway by which these drugs enter renal cells. Early experimental studies in animal models also investigated the transport of Kanamycin into biological fluids, such as its distribution into pancreatic juice following administration. nih.gov

In parallel, significant research has focused on developing formulations for the controlled release of antibiotics to maintain therapeutic concentrations at a target site while minimizing systemic toxicity. In vitro experimental systems are essential for characterizing the release kinetics of a drug from a carrier matrix. These systems typically involve placing the drug-loaded formulation (e.g., hydrogel, ceramic composite, or polymer film) in a buffer solution, such as phosphate-buffered saline (PBS), that mimics physiological conditions. nih.gov Samples of the buffer are collected at various time points and analyzed to determine the cumulative amount of drug released. nih.govnih.gov

The release data are often fitted to mathematical models to understand the underlying mechanism of release. Common models include:

Zero-Order Kinetics: Describes a constant drug release rate over time.

First-Order Kinetics: Describes a release rate that is dependent on the remaining drug concentration.

Higuchi Model: Describes drug release from a matrix based on Fickian diffusion.

Ritger-Peppas Model: A more general model that can describe release mechanisms ranging from Fickian diffusion to swelling-controlled transport. nih.gov

While specific studies detailing controlled-release formulations for Bekanamycin sulfate are limited, the principles and methodologies are well-established from research on other antibiotics like vancomycin (B549263) and gentamicin, which have been incorporated into various carriers to achieve sustained release profiles. nih.govnih.gov

Emerging Research Directions and Future Perspectives in Bekanamycin Sulfate Science

Rational Design of Next-Generation Aminoglycosides with Improved Profiles

The rational design of new aminoglycosides aims to enhance antibacterial efficacy, overcome resistance mechanisms, and reduce the characteristic toxicities associated with this class of drugs. Since bekanamycin (B1673282) is kanamycin (B1662678) B, research into the structure-activity relationships (SAR) of the kanamycin family is directly applicable.

Key strategies in the rational design of bekanamycin derivatives include:

Modification of Key Functional Groups: The hydroxyl (-OH) and amino (-NH2) groups on the aminoglycoside structure are critical for both antibacterial activity and susceptibility to inactivating enzymes. nih.gov The kanamycins, including kanamycin A, kanamycin B (bekanamycin), tobramycin, and dibekacin (B1670413), differ in the number and location of these groups on their glucopyranosyl moiety (ring I). nih.gov Synthetic modifications of these substituents, particularly at the 2' and 6' positions, are a primary focus. nih.govmdpi.com For example, the 2'-position can form an intramolecular hydrogen bond that is crucial for drug activity, making it a key target for modification. nih.govuzh.ch

Improving Ribosomal Binding: Aminoglycosides function by binding to the decoding A site of the bacterial ribosome. nih.gov Designing molecules with enhanced affinity and specificity for the bacterial ribosome over eukaryotic ribosomes is a major goal. This can reduce off-target effects that contribute to toxicity. uzh.ch

Creating Conformationally Locked Analogues: Synthesizing derivatives with restricted conformations can pre-organize the molecule for optimal binding to its ribosomal RNA target, potentially increasing potency.

Research has demonstrated that even subtle changes to the kanamycin scaffold can have profound effects on activity. The table below summarizes the impact of modifications at specific positions on the kanamycin ring structure.

Modification PositionType of ModificationIntended OutcomeReference
2'-Position Substitution of hydroxyl groupAlter ribosomal binding; evade enzymatic modification. nih.govnih.gov
6'-Position Addition of amino, guanidino, or pyridinium (B92312) groupsEnhance antibacterial activity; reduce susceptibility to resistance mechanisms. mdpi.com
6"-Position Attachment of hydrophobic residues (e.g., alkyl chains)Develop novel antibacterial and antifungal activities. nih.gov
1-Position (2-DOS ring) Attachment of other antibiotic molecules (e.g., vancomycin)Create hybrid antibiotics with dual mechanisms of action. nih.gov

These focused modifications are paving the way for next-generation aminoglycosides derived from the bekanamycin scaffold, with the potential for improved therapeutic profiles.

Innovative Strategies to Combat Antimicrobial Resistance to Bekanamycin Sulfate (B86663)

The primary mechanism of clinical resistance to bekanamycin and other aminoglycosides is the enzymatic modification by aminoglycoside-modifying enzymes (AMEs). nih.govnih.gov These enzymes, which include N-acetyltransferases (AACs), O-phosphotransferases (APHs), and O-nucleotidyltransferases (ANTs), inactivate the antibiotic by altering its structure. nih.govresearchgate.net For instance, the ANT(2")-Ia enzyme can modify kanamycin, gentamicin (B1671437), and tobramycin. researchgate.netmdpi.com The bifunctional enzyme AAC(6′)-APH(2″) is also a significant cause of resistance to kanamycin and gentamicin in pathogens like Staphylococcus aureus. mdpi.com

Innovative strategies to overcome this resistance include:

Design of AME-Refractory Aminoglycosides: A core strategy is the synthesis of bekanamycin derivatives that are poor substrates for AMEs. nih.gov This often involves modifying or removing the specific hydroxyl or amino groups that the enzymes target. mdpi.com For example, dibekacin (3′,4′-dideoxy-kanamycin B) was an early rationally designed aminoglycoside created to be effective against strains expressing the APH(3') enzyme. mdpi.com Similarly, derivatives of kanamycin B with modifications at the 6"-position have been shown to be poorer substrates for several AMEs. nih.gov

Development of AME Inhibitors: An alternative approach is to co-administer bekanamycin with a molecule that inhibits AMEs. nih.govmdpi.com These inhibitors would act as adjuvants, protecting the antibiotic from inactivation and restoring its efficacy against resistant strains. Research in this area focuses on creating compounds that can bind to the active site of AMEs, preventing them from modifying the aminoglycoside. mdpi.com

Creation of Hybrid Antibiotics: This strategy involves covalently linking bekanamycin to another antibiotic with a different mechanism of action. frontiersin.org The resulting hybrid molecule can have a dual-action profile, potentially overcoming resistance and reducing the likelihood of new resistance developing. nih.gov Examples include conjugates of kanamycin A with glycopeptides like vancomycin (B549263) or fluoroquinolones like ciprofloxacin. nih.govnih.gov Such hybrids have demonstrated the ability to overcome existing resistance mechanisms and even delay the development of new resistance. frontiersin.orgnih.gov

Combination Therapy: The strategic use of bekanamycin in combination with other antibiotics, such as beta-lactams or quinolones, can restore its effectiveness against multidrug-resistant (MDR) strains like Pseudomonas aeruginosa. creative-diagnostics.com

Exploration of Novel Biological Activities Beyond Conventional Antimicrobial Roles

The bekanamycin scaffold is being explored for therapeutic applications that extend beyond its traditional role as an antibacterial agent. These novel activities leverage the molecule's ability to interact with cellular machinery, particularly the ribosome.

Treatment of Genetic Diseases via Nonsense Mutation Readthrough: A significant area of research is the use of aminoglycosides to treat genetic diseases and certain cancers caused by nonsense mutations. acs.org These mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to the production of a truncated, non-functional protein. nih.gov Aminoglycosides can bind to the eukaryotic ribosome and induce it to "read through" the PTC, allowing for the synthesis of a full-length, functional protein. ujms.netsplisense.com While gentamicin and G418 are often studied for this purpose, new synthetic aminoglycoside derivatives like NB124 have been specifically designed for improved PTC suppression with lower toxicity. nih.govnih.gov This strategy has shown promise for diseases caused by PTCs in key genes, such as the p53 tumor suppressor gene in cancer and the CFTR gene in cystic fibrosis. nih.govujms.netnih.gov

Anticancer Therapy: By promoting the readthrough of nonsense mutations in tumor suppressor genes like p53 and APC, aminoglycoside derivatives can restore the production of functional tumor-suppressing proteins. nih.govujms.net This can reactivate cellular pathways that lead to apoptosis (programmed cell death) specifically in cancer cells carrying these mutations, offering a personalized treatment approach. nih.gov

Antifungal Activity: Chemical modification of the bekanamycin structure has led to the development of derivatives with potent antifungal properties. By attaching hydrophobic groups, such as C12 or C14 aliphatic chains, to the 6"-position of kanamycin B, researchers have created cationic amphiphiles. nih.gov These compounds exhibit a novel mechanism of action against fungi and can act synergistically with existing antifungal drugs like posaconazole. nih.gov

The table below summarizes some of the novel applications being investigated for bekanamycin and related aminoglycosides.

Novel ApplicationMechanism of ActionTarget Disease/ConditionReference
Genetic Disease Therapy Promotes ribosomal readthrough of premature termination codons (PTCs).Cystic Fibrosis, Duchenne Muscular Dystrophy, Usher Syndrome. acs.orgsplisense.com
Cancer Therapy Induces readthrough of nonsense mutations in tumor suppressor genes (e.g., p53, APC).Cancers with specific nonsense mutations (e.g., colorectal cancer). nih.govujms.net
Antifungal Therapy Acts as a cationic amphiphile, likely targeting the fungal cell membrane.Systemic fungal infections. nih.gov

Integration of Omics Technologies in Bekanamycin Sulfate Research

Omics technologies—genomics, proteomics, and metabolomics—provide a system-wide view of how bacteria respond to antibiotics like bekanamycin, offering deep insights into mechanisms of action and resistance. tandfonline.com

Metabolomics: This approach analyzes the complete set of metabolites in a cell. Studies on kanamycin have revealed that bactericidal antibiotics induce significant metabolic changes, including alterations in central carbon metabolism and nucleotide degradation. tandfonline.com Metabolomic profiling of kanamycin-resistant bacteria has shown that resistance can be linked to specific metabolic deficiencies, such as suppressed levels of glucose and alanine. nih.govmit.edu Crucially, research has demonstrated that supplementing these deficient metabolites can promote the bacterial tricarboxylic acid (TCA) cycle, which in turn increases the proton motive force and stimulates the uptake of the antibiotic, thereby restoring the susceptibility of resistant bacteria to kanamycin. nih.govmit.edu This opens a new strategy for combating resistance by targeting bacterial metabolism. nih.gov

Genomics and Proteomics: These technologies are used to identify the genes and proteins involved in bekanamycin resistance. Genomic sequencing can pinpoint mutations in ribosomal targets or identify the presence of genes encoding AMEs. Proteomics can reveal changes in protein expression in response to antibiotic stress, helping to elucidate the full mechanism of action and identify potential new drug targets. researchgate.net

The integration of these omics platforms provides a powerful toolkit for a deeper understanding of bekanamycin's interaction with bacteria, as summarized below.

Omics TechnologyApplication in Bekanamycin ResearchKey Findings/PotentialReference
Metabolomics Profiling metabolic changes in bacteria upon kanamycin exposure.Identified links between resistance and metabolic pathways (e.g., TCA cycle); showed that metabolite supplementation can restore antibiotic susceptibility. nih.govmit.eduasm.org
Genomics Identifying genes responsible for resistance (e.g., AME genes).Enables rapid detection of resistance mechanisms in clinical isolates. researchgate.net
Proteomics Analyzing changes in protein expression under antibiotic stress.Elucidates mechanisms of action and bacterial stress responses. researchgate.net

Advanced In Vitro and In Vivo Model Systems for Preclinical Evaluation

The preclinical evaluation of next-generation bekanamycin derivatives relies on robust and clinically relevant model systems to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.

In Vivo Murine Models: Animal models are essential for testing the effectiveness of new antibiotics in a complex biological system. nih.gov Two standard and widely used murine models for evaluating aminoglycosides are:

The Neutropenic Thigh Model: This model is used to study the bactericidal activity of an antibiotic in immunocompromised animals. nih.gov Mice are rendered neutropenic and then infected in the thigh muscle with a specific pathogen. nih.govasm.org The efficacy of the drug is measured by the reduction in bacterial colony-forming units (CFU) in the thigh tissue over time. asm.orgnih.gov This model is particularly useful for determining PK/PD parameters and dose-response relationships. nih.govoup.com

The Septicemia Model: This model mimics a systemic, life-threatening bloodstream infection (sepsis). imquestbio.com Animals are infected intraperitoneally or intravenously, and the primary endpoint is survival over a set period (e.g., 7 days). nih.govimquestbio.com This model is critical for evaluating an antibiotic's ability to treat severe, systemic infections. nih.govnih.gov

The table below details the characteristics of these key preclinical models.

Model SystemDescriptionKey EndpointsApplication for Bekanamycin DerivativesReference
Murine Neutropenic Thigh Model Localized infection in the thigh of an immunocompromised mouse.Reduction in bacterial load (CFU/thigh); Pharmacokinetic/Pharmacodynamic (PK/PD) analysis.Assessing bactericidal activity and dose-response against resistant and susceptible strains. nih.govnih.govasm.org
Murine Septicemia Model Systemic infection leading to sepsis.Survival rate; Effective Dose (ED50); Reduction in bacterial load in blood/organs.Evaluating efficacy in treating life-threatening systemic infections. nih.govimquestbio.com

Advanced In Vitro Models: Alongside animal models, advanced in vitro systems are being developed to better predict in vivo outcomes. These can include hollow-fiber infection models that simulate human pharmacokinetics and biofilm models that assess antibiotic efficacy against bacteria growing in complex, surface-attached communities, which are notoriously difficult to treat.

Together, these advanced models provide the necessary framework for the rigorous preclinical evaluation of novel bekanamycin-based compounds, ensuring that only the most promising candidates advance toward clinical development. nih.govnih.gov

Q & A

Q. How can researchers determine the solubility classification of Bekanamycin sulfate salt for experimental design?

To classify solubility, conduct controlled solubility tests in water and organic solvents (e.g., ethanol, DMSO) under standardized conditions (e.g., 25°C, atmospheric pressure). Use gravimetric or spectrophotometric methods to quantify solubility limits. Document observations (e.g., precipitate formation, phase separation) and compare with solubility criteria for salts (soluble: >0.1 g/mL; insoluble: <0.01 g/mL) . Reference established protocols for salt solubility testing, such as those outlined in curriculum standards for qualitative analysis of salts .

Q. What methodological considerations are critical for preparing Bekanamycin sulfate salt in a laboratory setting?

Follow salt preparation principles for aminoglycosides:

  • Soluble salt synthesis : Use neutralization reactions between the free base (Bekanamycin) and sulfuric acid under controlled pH (e.g., pH 5–6) to avoid decomposition .
  • Purification : Employ recrystallization in aqueous ethanol or lyophilization for hygroscopic salts .
  • Characterization : Validate purity via HPLC (e.g., C18 column, UV detection at 260 nm) and confirm sulfate content via ion chromatography or gravimetric analysis .
    Refer to Form 4 chemistry standards for salt preparation workflows .

Advanced Research Questions

Q. How can researchers ensure batch-to-batch consistency of Bekanamycin sulfate salt in sensitive bioassays?

Batch variability in peptide/antibiotic salts arises from differences in counterion stoichiometry, residual solvents, and hygroscopicity. Mitigate this by:

  • Enhanced QC : Request peptide content analysis (via amino acid analysis) and residual trifluoroacetic acid (TFA) quantification (<1% for cell assays) .
  • Standardized protocols : Use fixed molar ratios during sulfation and strict drying conditions (e.g., vacuum desiccation) to minimize water content variability .
  • Stability studies : Monitor degradation under stress conditions (e.g., 40°C/75% RH for 4 weeks) using accelerated stability testing protocols .

Q. What experimental design principles are essential for assessing the purity and bioactivity of Bekanamycin sulfate salt?

  • Purity assessment : Combine orthogonal methods:
    • HPLC-MS : Detect impurities (e.g., kanamycin analogs) with >95% purity thresholds .
    • Elemental analysis : Verify sulfate-to-Bekanamycin ratio (theoretical S%: 6.6%) .
  • Bioactivity validation : Use MIC (minimum inhibitory concentration) assays against Gram-negative bacteria (e.g., E. coli ATCC 25922) with kanamycin-resistant strains as negative controls . Include positive controls (e.g., commercial kanamycin sulfate) to benchmark potency .

Q. How should researchers resolve contradictions in experimental data related to Bekanamycin sulfate salt’s efficacy?

  • Systematic review : Apply Cochrane guidelines to assess bias in data collection (e.g., selection bias in MIC assays) and heterogeneity in study designs .
  • Sensitivity analysis : Test variables like inoculum size, growth media, and incubation time to identify confounding factors .
  • Replication : Repeat experiments across independent labs using harmonized protocols (e.g., CLSI M07-A11) to verify reproducibility .

Q. What data management practices align with FAIR principles for Bekanamycin sulfate salt research?

  • Metadata standardization : Document synthesis parameters (e.g., reaction temperature, pH), analytical conditions (e.g., HPLC gradient), and raw data formats (e.g., .mzML for mass spectra) .
  • Repository use : Deposit datasets in domain-specific repositories (e.g., ChEMBL, PubChem) with unique identifiers for interoperability .
  • Open access : Publish supplementary materials (e.g., NMR spectra, chromatograms) in machine-readable formats alongside manuscripts .

Q. How can researchers optimize Bekanamycin sulfate salt synthesis for scalability without compromising purity?

  • Process analytical technology (PAT) : Implement in-line pH monitoring and FTIR for real-time reaction tracking .
  • Green chemistry : Replace traditional sulfation agents (e.g., concentrated H₂SO₄) with ionic liquids to reduce waste .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (e.g., stoichiometry, solvent volume) and identify critical process parameters .

Q. What quality control measures are critical for Bekanamycin sulfate salt in cell-based assays?

  • Endotoxin testing : Ensure levels <0.05 EU/mg using LAL assays .
  • Solubility validation : Pre-dissolve in sterile water (filtered through 0.22 μm membranes) and confirm absence of precipitates via dynamic light scattering (DLS) .
  • Bioactivity normalization : Adjust concentrations using peptide content analysis to account for batch-specific variations .

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